molecular formula C13H24N2O2 B13350593 1-isopentyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one

1-isopentyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one

Cat. No.: B13350593
M. Wt: 240.34 g/mol
InChI Key: BQKCEHDIUBBVBS-UHFFFAOYSA-N
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Description

1-isopentyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one is a heterocyclic compound that features a unique structure combining a pyridine ring fused with an oxazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopentyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one typically involves a multi-step process. One common method includes the cycloaddition reaction of imine compounds with cyclic anhydrides . This reaction is often carried out under mild conditions to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and solvents that are environmentally friendly is also a consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-isopentyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atom in the oxazepine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 1-isopentyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the aggregation of heterochromatin protein (HP1γ) through the AMPK/mTOR pathway . This inhibition can lead to reduced cellular senescence and improved cellular function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-isopentyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one is unique due to its specific ring structure, which combines elements of both pyridine and oxazepine rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

1-(3-methylbutyl)-5a,6,7,8,9,9a-hexahydro-5H-pyrido[4,3-e][1,4]oxazepin-2-one

InChI

InChI=1S/C13H24N2O2/c1-10(2)4-6-15-12-3-5-14-7-11(12)8-17-9-13(15)16/h10-12,14H,3-9H2,1-2H3

InChI Key

BQKCEHDIUBBVBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C2CCNCC2COCC1=O

Origin of Product

United States

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